3-(4-Tert-butylphenyl)cyclohexanone
Description
3-(4-Tert-butylphenyl)cyclohexanone is a cyclohexanone derivative substituted at the 3-position with a 4-tert-butylphenyl group. This compound shares structural similarities with other cyclohexanone-based molecules but is distinguished by the steric bulk and electron-donating nature of the tert-butyl group. Cyclohexanone derivatives are critical in industrial applications, including polymer synthesis (e.g., nylon precursors) and fragrance chemistry .
Properties
CAS No. |
115614-48-7 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H22O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13H,4-6,11H2,1-3H3 |
InChI Key |
UAZCHOPIHWUWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Cyclohexanones
The positional isomer 4-(4-tert-butylphenyl)cyclohexanone (CAS 98-54-4, C₁₀H₁₄O, MW 150.24 g/mol) differs in the placement of the tert-butylphenyl group . Key distinctions include:
- Steric Effects: The 3-substituted isomer may exhibit greater steric hindrance around the ketone group, altering reactivity in nucleophilic additions or condensations (e.g., in thiazolidinone synthesis, as seen in ).
- Symmetry : The 4-substituted isomer’s symmetry could enhance crystallinity compared to the 3-substituted derivative.
- Boiling Points : Increased steric bulk in the 3-position might reduce intermolecular interactions, lowering boiling points relative to the 4-isomer.
Substituent Variations: Tert-butyl vs. Acetyl Groups
3-(4-Acetylphenyl)cyclohexanone (CAS 125530-11-2, C₁₄H₁₆O₂, MW 216.28 g/mol) replaces the tert-butyl group with an acetyl moiety :
- Polarity: The acetyl group increases polarity, enhancing solubility in polar solvents (e.g., methanol or water).
- Toxicity : Acetylated derivatives may undergo different metabolic pathways, such as oxidation or conjugation, compared to tert-butyl-containing compounds .
Functional Group Variations: Aldehydes vs. Ketones
Aldehydes like 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) () differ in oxidation state and reactivity:
- Reactivity : Aldehydes are more prone to oxidation and nucleophilic attack than ketones.
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